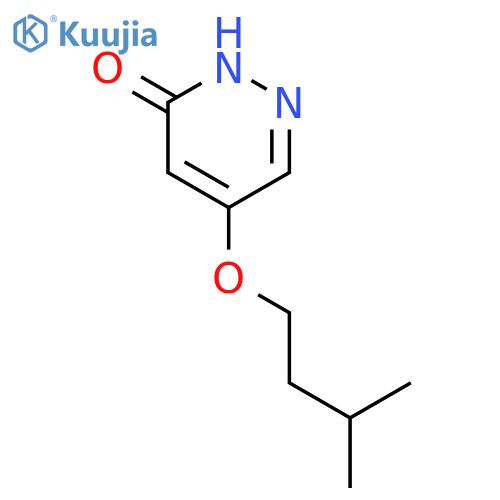Cas no 1346697-76-4 (5-(Isopentyloxy)pyridazin-3(2H)-one)

1346697-76-4 structure
商品名:5-(Isopentyloxy)pyridazin-3(2H)-one
5-(Isopentyloxy)pyridazin-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- 5-(Isopentyloxy)pyridazin-3(2H)-one
- 4-(3-methylbutoxy)-1H-pyridazin-6-one
- 1346697-76-4
- 5-(3-Methylbutoxy)pyridazin-3(2H)-one
- DTXSID90856336
- 5-(3-methylbutoxy)-2,3-dihydropyridazin-3-one
-
- インチ: InChI=1S/C9H14N2O2/c1-7(2)3-4-13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12)
- InChIKey: METKAQPDOLOUGP-UHFFFAOYSA-N
- ほほえんだ: CC(C)CCOC1=CC(=NN=C1)O
計算された属性
- せいみつぶんしりょう: 182.105527694g/mol
- どういたいしつりょう: 182.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 50.7Ų
5-(Isopentyloxy)pyridazin-3(2H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM164264-1g |
5-(isopentyloxy)pyridazin-3(2H)-one |
1346697-76-4 | 95% | 1g |
$519 | 2021-08-05 | |
| Alichem | A029186210-1g |
5-(Isopentyloxy)pyridazin-3(2H)-one |
1346697-76-4 | 95% | 1g |
$465.92 | 2022-04-03 | |
| Chemenu | CM164264-1g |
5-(isopentyloxy)pyridazin-3(2H)-one |
1346697-76-4 | 95% | 1g |
$483 | 2023-03-07 |
5-(Isopentyloxy)pyridazin-3(2H)-one 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
1346697-76-4 (5-(Isopentyloxy)pyridazin-3(2H)-one) 関連製品
- 38717-17-8(5-Butoxypyridazin-3(2H)-one)
- 82226-49-1(5-Ethoxypyridazin-3(2H)-one)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
